5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid
Overview
Description
The compound “5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid” is a complex organic molecule. It likely contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethoxycarbonyl group (COOEt) is a common functional group in organic chemistry, often used in esterification reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The indole group would contribute to aromaticity, and the ethoxycarbonyl group would likely add polarity .Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, indole compounds are known to undergo electrophilic substitution reactions. The presence of the ethoxycarbonyl group might make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the functional groups present. For example, the presence of an ethoxycarbonyl group could make the compound more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Chemical Reactions and Synthesis
The compound 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid and its derivatives are primarily involved in various chemical reactions and synthetic processes. For instance, a study by Stankyavichus et al. (2013) explores the rearrangement of similar ethoxycarbonyl compounds with benzenesulfonyl chloride in alkaline medium, leading to the formation of carboxylic and pyrrole-4-carboxylic acids. This process, known as the second-order Beckmann rearrangement, is significant for the synthesis of complex organic compounds (Stankyavichus, Stankyavichene, & Terent'ev, 2013).
Intermediate in Synthesis
Another application is seen in the synthesis of indole derivatives, where compounds like ethyl 5-formyl-1H-indole-2-carboxylates are prepared from ethoxycarbonyl-1H-indole-based compounds. Pete et al. (2003) discuss how the transformation of the sulfomethyl group to a formyl function leads to the production of these derivatives, highlighting the role of ethoxycarbonyl compounds as intermediates in synthetic chemistry (Pete, Parlagh, & Tőke, 2003).
Structural Analysis and Characterization
Further research includes the structural studies and characterization of indole derivatives. For example, a study conducted by Almutairi et al. (2017) on methyl 5-methoxy-1H-indole-2-carboxylate, a close derivative, involves detailed spectroscopic profiling. This research provides insights into the electronic nature and reactivity of the molecule, which can be extrapolated to similar ethoxycarbonyl indole compounds (Almutairi et al., 2017).
Role in Heterocyclic Compound Synthesis
Moreover, compounds like this compound play a role in the synthesis of heterocyclic compounds. As indicated by research from Huang et al. (2010), these compounds can be used in the manufacturing synthesis of other indole derivatives, highlighting their importance in industrial-scale production of pharmaceutical intermediates (Huang, Zhang, Zhang, & Wang, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-1H-indole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)8-4-5-10-9(6-8)7(2)11(14-10)12(15)16/h4-6,14H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJXPLZQZQGFDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712358 | |
Record name | 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312690-33-7 | |
Record name | 5-(Ethoxycarbonyl)-3-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00712358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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